Product packaging for 2-Methyl-1H-pyrrolo[1,2-a]imidazole(Cat. No.:)

2-Methyl-1H-pyrrolo[1,2-a]imidazole

Cat. No.: B12877931
M. Wt: 120.15 g/mol
InChI Key: VQHXSKGEUYTBJG-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[1,2-a]imidazole is a nitrogen-containing bicyclic heterocyclic compound, part of the privileged pyrroloimidazole class known for diverse biological activities and significant research value in medicinal chemistry . The fused pyrrole and imidazole ring system serves as a critical pharmacophore in developing novel therapeutic agents. Research into related pyrrolo[1,2-a]imidazole derivatives has identified them as potent and selective activators of the Sirt6 enzyme, a promising target for treating cancer, inflammatory diseases, and viral infections . Compounds based on this scaffold have demonstrated robust anti-inflammatory effects by repressing LPS-induced proinflammatory cytokine production, with some also exhibiting significant suppression of SARS-CoV-2 infection in vitro . Furthermore, this chemical class shows considerable promise in oncology research, with specific derivatives significantly inhibiting the colony formation of cancer cells . The scaffold is a versatile building block in organic synthesis, accessible through various synthetic routes, including cyclocondensation and multi-component reactions . This product is intended for research purposes in chemical synthesis and drug discovery applications. It is provided For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B12877931 2-Methyl-1H-pyrrolo[1,2-a]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C7H8N2/c1-6-5-9-4-2-3-7(9)8-6/h2-5,8H,1H3

InChI Key

VQHXSKGEUYTBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC=C2N1

Origin of Product

United States

Chemical Transformations and Reactivity of 2 Methyl 1h Pyrrolo 1,2 a Imidazole

Functionalization and Derivatization Strategies of the Pyrrolo[1,2-a]imidazole Core

The pyrrolo[1,2-a]imidazole nucleus is amenable to a variety of functionalization and derivatization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. These transformations are crucial for modulating the compound's properties and for its application in various fields of chemical science.

The presence and nature of substituents on the pyrrolo[1,2-a]imidazole core significantly influence its reactivity and the yields of subsequent chemical transformations. The methyl group at the C-2 position in 2-methyl-1H-pyrrolo[1,2-a]imidazole, being an electron-donating group, generally enhances the electron density of the heterocyclic system. This increased nucleophilicity can facilitate reactions with electrophiles.

In the context of constructing the broader pyrrolo[1,2-a]imidazole scaffold, the nature of substituents on the precursor molecules plays a critical role. For instance, in the synthesis of functionalized 2,3'-bipyrroles and pyrrolo[1,2-c]imidazoles from acylethynylpyrroles, the substituents on the pyrrole (B145914) ring and the acyl group can affect reaction outcomes and yields. mdpi.com While not directly involving pre-formed this compound, this highlights the general principle that substituent effects are paramount in the chemistry of this heterocyclic family. For example, the reaction of 2-acylethynylpyrroles with tosylmethylisocyanide (TosMIC) can lead to either pyrrolyl vinyl sulfones or tosyl/pyrrolyl-capped 1,3-enynes depending on the reaction conditions and substituents. mdpi.com

Furthermore, in the synthesis of pyrrolo[1,2-a]quinoxalin-4-ones, the ratio of the desired product to the isomeric pyrrolo[1,2-a]benzimidazole is dependent on the reaction conditions and the structure of the reactants, including the substituents on the benzimidazole (B57391) precursor. beilstein-journals.org This underscores the subtle yet crucial role that substituents play in directing reaction pathways and influencing product distribution.

The regioselectivity of derivatization reactions on the this compound core is a key aspect of its chemical reactivity. The inherent electronic distribution within the fused ring system directs the position of electrophilic and nucleophilic attack. The imidazole (B134444) ring is generally susceptible to electrophilic attack at the C-5 and C-7 positions.

Studies on related pyrrolo[1,2-a]imidazole systems provide insights into the expected regioselectivity. For example, the condensation of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones typically leads to 3-substituted pyrrolo[1,2-a]imidazoles. researchgate.net However, a change in the bromo ketone substrate, such as using a pyridyl bromo ketone, can lead to the formation of the isomeric 2-substituted product, albeit in low yield. researchgate.net This demonstrates that the structure of the reacting partner can significantly influence the regiochemical outcome.

In the context of direct arylation, imidazo[1,2-b]pyrazoles, a related fused heterocyclic system, have been shown to undergo highly regioselective palladium-catalyzed direct arylation at the C-3 position. researchgate.net While a different scaffold, this highlights the potential for achieving high regioselectivity in the functionalization of such N-fused heterocyclic systems.

Furthermore, the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids from 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and o-phenylenediamines can result in mixtures of regioisomers when unsymmetrical o-phenylenediamines are used. rsc.org This again emphasizes the importance of substrate symmetry in controlling the regioselectivity of the reaction. A catalyst-free approach to a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure has been developed involving a regioselective conjugate substitution followed by cycloisomerization. elsevierpure.com

Cycloisomerization Reactions for Ring System Formation

Cycloisomerization reactions are a powerful strategy for the construction of the pyrrolo[1,2-a]imidazole ring system. These reactions often proceed through intramolecular processes, leading to the formation of the fused bicyclic structure from appropriately functionalized precursors.

One notable example is the intramolecular cyclization of N-alkenyl-substituted imidazoles. researchgate.net This reaction, catalyzed by a Ni-Al bimetallic system, can be rendered enantioselective with the use of a chiral phosphorus-containing ligand, affording pyrrolo[1,2-a]imidazoles with a stereocenter. researchgate.net Another approach involves the intramolecular cyclization of ketones bearing an imidazolyl moiety, which can be promoted by reagents like (Boc)2O. researchgate.net This transformation is thought to proceed through the formation of an N-acylimidazolium carbene intermediate. researchgate.net

Furthermore, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines provide a route to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization sequence. rsc.org This demonstrates the utility of cyclization cascades in assembling complex heterocyclic systems based on the pyrrolo[1,2-a]imidazole theme.

Reactions with Nucleophilic and Electrophilic Reagents

The this compound scaffold exhibits reactivity towards both nucleophilic and electrophilic reagents, a consequence of its distinct electronic characteristics. The electron-rich nature of the ring system makes it susceptible to attack by electrophiles, while the potential for forming charged intermediates allows for reactions with nucleophiles.

Organometallic reagents, such as Grignard reagents, are potent nucleophiles that can react with suitably activated pyrrolo[1,2-a]imidazole derivatives. For instance, 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole has been shown to react with various Grignard reagents to produce 1-phenyl-5-substituted-hexahydro-1H-pyrrolo[1,2-a]imidazoles in good to excellent yields. acs.org The benzotriazolyl group at the 5-position acts as a leaving group, facilitating the nucleophilic substitution by the organometallic species. This methodology provides a versatile route to a range of 5-substituted derivatives.

Grignard ReagentProductYield (%)Reference
Phenylmagnesium bromide1,5-Diphenylhexahydro-1H-pyrrolo[1,2-a]imidazole85 acs.org
Ethylmagnesium bromide5-Ethyl-1-phenylhexahydro-1H-pyrrolo[1,2-a]imidazole82 acs.org
Isopropylmagnesium chloride5-Isopropyl-1-phenylhexahydro-1H-pyrrolo[1,2-a]imidazole78 acs.org

This table presents representative examples of reactions of a functionalized hexahydropyrrolo[1,2-a]imidazole with Grignard reagents.

The nucleophilic character of certain pyrrolo[1,2-a]imidazole derivatives enables their participation in addition reactions with electron-deficient alkenes. This type of reaction, often a Michael addition, is a valuable carbon-carbon bond-forming process.

Stability and Reactivity Considerations for Pyrrolo[1,2-a]imidazole Scaffolds

The stability and reactivity of the pyrrolo[1,2-a]imidazole scaffold are of significant interest, particularly for applications in material science, such as the development of ionic liquids. The unique fused-ring structure introduces specific stereochemical and electronic properties that dictate its behavior in chemical reactions and its stability under various conditions.

The structure of the pyrrolo[1,2-a]imidazole system, specifically in its saturated form like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, inherently provides protection to the alpha-carbon atom attached to the non-bridging nitrogen of the imidazole ring. iucr.orgresearchgate.netnih.gov This structural feature is a key factor in the compound's stability, which is particularly relevant for its electrochemical properties. iucr.orgresearchgate.netnih.gov The fusion of the five-membered rings restricts access to the alpha-carbon, which in simpler, non-fused imidazolium (B1220033) derivatives, can be a site of reactivity and degradation. This decreased reactivity is a desirable characteristic when designing stable cations for applications like electrolytes in fuel cells and batteries, as well as in electrodeposition processes. iucr.orgresearchgate.netnih.gov

Table 1: Electrochemical Stability Features of Pyrrolo[1,2-a]imidazole Scaffolds

Structural FeatureConsequenceRelevance
Fused Ring SystemProtection of the α-C atom on the imidazole ring. iucr.orgresearchgate.netnih.govEnhanced electrochemical stability. iucr.orgresearchgate.netnih.gov
Substitution at Position 2Decreased reactivity of the core structure. iucr.orgnih.govSuitability for ionic liquids, fuel cells, and batteries. iucr.orgresearchgate.netnih.gov

The three-dimensional conformation of the pyrrolo[1,2-a]imidazole ring system significantly influences its reactivity. In the case of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the pyrrolidine (B122466) ring adopts an envelope conformation. iucr.orgresearchgate.netnih.gov This puckering of the ring serves to relieve torsional strain that would otherwise arise from an entirely planar structure. iucr.orgresearchgate.netnih.gov

In this conformation, one of the carbon atoms (C5) acts as the "flap" of the envelope, positioned out of the plane formed by the other four atoms of the ring. iucr.orgnih.gov This specific arrangement is a response to the electronic repulsion between the lone pairs of the nitrogen atom (N1), which becomes part of the planar imidazole ring system. iucr.orgnih.gov The adoption of this conformation is crucial for the molecule's stability. iucr.orgnih.gov

The reactivity of the scaffold is also affected by steric factors introduced by substituents on the ring. For example, in related cycloaddition reactions to form similar fused systems, the presence and size of alkyl substituents on the pyrroline (B1223166) ring can inhibit reactions. mdpi.com An increase in the steric bulk of a substituent, such as changing from a methyl to an ethyl or isopropyl group, can lead to a decrease in reaction yields. mdpi.com This is due to steric repulsion that hinders the optimal orientation of the reactants during the transition state. mdpi.com This principle highlights how the conformation and substitution pattern of the pyrrolidine portion of the scaffold can directly govern its chemical reactivity and the efficiency of synthetic transformations. mdpi.com

Table 2: Conformational and Reactivity Data for Pyrrolo[1,2-a]imidazole and Related Scaffolds

Compound/SystemRing ConformationDihedral Angle (Imidazole to Pyrrolidine plane)Key Finding on Reactivity
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazolePyrrolidine ring adopts an envelope conformation with C5 as the flap atom. iucr.orgnih.gov3.85 (9)° iucr.orgnih.govThe conformation is adopted to avoid lone-pair repulsion, enhancing stability. iucr.orgnih.gov
Reaction of acylethynylcyclohepta[b]pyrrole with substituted pyrrolinesNot applicableNot applicableReactivity decreases with increased steric bulk of substituents on the pyrroline ring (e.g., Me vs. Et or i-Pr). mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1h Pyrrolo 1,2 a Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced techniques like COSY, the connectivity and chemical environment of each atom within the 2-Methyl-1H-pyrrolo[1,2-a]imidazole framework can be meticulously mapped.

The ¹H NMR spectra of this compound derivatives provide a wealth of information about the proton environments within the molecule. For instance, in a study of dimethyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates, distinct singlets were observed for the methyl, N-methyl, and two methoxy (B1213986) groups at δ 2.25, 3.63, 3.85, and 3.96 ppm, respectively. iau.ir The alkene protons appeared as two doublets at δ 6.95 and 7.56 ppm, confirming the pyrrolo[1,2-a]imidazole core structure. iau.ir

In another series of derivatives, specifically pyrrolo[1,2-a]quinoxalin-4-ones, the proton signals of the phenyl and annelated benzo rings were found to overlap in the region of 7–8 ppm. beilstein-journals.org Systematic studies of pyrido[1,2-a]benzimidazole (B3050246) and its derivatives have established characteristic ranges for the chemical shifts of hydrogen atoms. researchgate.net The H1 proton of the pyridine (B92270) ring, influenced by the adjacent nodal nitrogen atom, typically resonates in the weakest field. researchgate.net Conversely, the H2 proton signal is usually found in the strongest field region of the spectrum. researchgate.net Among the aromatic protons, the H8 signal exhibits the smallest chemical shift, while the H9 signal is detected in a weaker field. researchgate.net

The electronic nature and position of substituents significantly influence the electron density distribution and, consequently, the chemical shifts of the protons in the heterocyclic system. researchgate.net For example, in a series of 6-phenylbenzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivatives, the chemical shifts of the aromatic protons vary depending on the substituents on the phenyl and benzo rings. rsc.org

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
CompoundSolventMethyl ProtonsAromatic/Heterocyclic Protons
Dimethyl-7-acetyl-1-methyl-1H-1-pyrrolo[1,2-a]imidazole-5,6-dicarboxylatesCDCl₃2.25 (s, 3H), 3.63 (s, 3H), 3.85 (s, 3H), 3.96 (s, 3H)6.95 (d, J=3.5 Hz, 1H), 7.56 (d, J=3.5 Hz, 1H)
Diethyl-7-acetyl-1-methyl-1H-1-pyrrolo[1,2-a]imidazole-5,6-dicarboxylatesCDCl₃1.25 (t, J=7.6 Hz, 3H), 1.49 (t, J=7.2 Hz, 3H), 2.31 (s, 3H), 3.59 (s, 3H)6.98 (d, J=3.7 Hz, 1H), 7.52 (d, J=3.7 Hz, 1H)
6-Phenylbenzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineCDCl₃-7.84 (d, J=8.0 Hz, 1H), 7.64–7.57 (m, 5H), 7.34 (d, J=2.8 Hz, 1H), 7.29 (d, J=7.2 Hz, 1H), 7.26 (s, 1H), 7.20 (s, 1H), 6.93 (t, J=7.8 Hz, 1H), 6.74 (t, J=3.0 Hz, 1H), 6.33 (d, J=8.4 Hz, 1H)

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of dimethyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates showed 13 distinct resonances, which further corroborated the proposed structure. iau.ir The chemical shifts for the methyl, N-methyl, and methoxy carbons were observed at δ 30.2, 33.7, 52.5, and 58.8 ppm, respectively. iau.ir The carbonyl carbons of the acetyl and ester groups resonated at δ 161.5, 164.8, and 196.3 ppm. iau.ir

For fused heterocyclic systems like 6-phenylbenzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazine, the ¹³C NMR spectrum in CDCl₃ displayed resonances for all 19 carbon atoms, with chemical shifts ranging from δ 106.4 to 144.5 ppm. rsc.org The specific chemical shifts are sensitive to the electronic environment created by various substituents. rsc.org For instance, the introduction of chloro and methyl groups on the benzo mdpi.commdpi.comimidazo moiety leads to predictable shifts in the corresponding carbon signals. rsc.org

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
CompoundSolventCarbonyl CarbonsAromatic/Heterocyclic CarbonsAliphatic Carbons
Dimethyl-7-acetyl-1-methyl-1H-1-pyrrolo[1,2-a]imidazole-5,6-dicarboxylatesCDCl₃161.5, 164.8, 196.3106.0, 108.4, 116.6, 127.4, 128.9, 142.330.2, 33.7, 52.5, 58.8
6-Phenylbenzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineCDCl₃-144.5, 143.1, 131.3, 130.5, 130.2, 130.1, 128.9, 124.4, 123.7, 121.4, 120.9, 119.4, 117.8, 113.2, 113.0, 111.7, 106.4-
6-(4-Chlorophenyl)benzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineCDCl₃-144.5, 143.0, 136.3, 131.5, 130.3, 129.8, 129.3, 123.9, 123.2, 121.6, 120.9, 119.5, 117.9, 113.4, 112.8, 112.0, 106.6-

To unambiguously assign proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. mdpi.com H,H-COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish one-bond and multiple-bond correlations between protons and carbons, respectively. beilstein-journals.org For instance, in the structural elucidation of pyrrolo[1,2-a]quinoxalin-4-ones, H,H-COSY, H,C-HSQC, H,C-HMBC, and H,N-HMBC experiments were crucial for the unambiguous assignment of all ¹H, ¹³C, and ¹⁵N NMR chemical shifts. beilstein-journals.org Similarly, 2D COSY, NOESY, HSQC, and HMBC were used to prove the structures of functionalized 2,3′-bipyrroles and pyrrolo[1,2-c]imidazoles. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for conformational analysis, providing information about the spatial proximity of protons. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. rsc.org Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) mass analyzer is a common HRMS technique. rsc.orgsci-hub.se For a series of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, HRMS (ESI-QTOF) was used to confirm the calculated molecular formulas. rsc.org For example, the calculated m/z for C₂₃H₁₆N₃ [M+H]⁺ was 334.1339, and the found value was 334.1334. rsc.org Similarly, for C₁₉H₁₁Cl₃N₃ [M+H]⁺, the calculated m/z was 386.0013, and the found value was 386.0019. rsc.org These precise measurements provide strong evidence for the proposed structures. HRMS has also been instrumental in characterizing various pyrrolo[1,2-a]quinoxaline-based derivatives and pyrrole-based enaminones. nih.govmdpi.com

Interactive Table: HRMS Data for Selected Pyrrolo[1,2-a]imidazole Derivatives
CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
6-Phenylbenzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineC₁₉H₁₄N₃284.1182284.1183
6-(4-Chlorophenyl)benzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineC₁₉H₁₃ClN₃318.0793318.0798
9,10-Dichloro-6-(4-chlorophenyl)benzo mdpi.commdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazineC₁₉H₁₁Cl₃N₃386.0013386.0019
Methyl 5-amino-4-cyano-3-phenyl-1H-pyrrole-2-carboxylateC₁₃H₁₁N₃O₂242.0924242.0924
Methyl 5-amino-3-(4-(tert-butyl)phenyl)-4-cyano-1H-pyrrole-2-carboxylateC₁₈H₂₁N₃O₂312.1707312.1707
(E)-2-(5,6,10,11,12,12a-hexahydro-8H-benzo[g]pyrrolo[2',1':2,3]imidazo[1,5-a]indol-8-ylidene)-1-phenylethan-1-oneC₂₅H₂₄N₂O--

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. sci-hub.se It is often used in conjunction with HRMS to provide accurate mass data. mdpi.comsci-hub.se In the characterization of 1H-pyrrolo[1,2-a]imidazole derivatives formed from the annulation of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates with phenacyl bromides, ESI in positive mode was performed on a Bruker MaXis mass spectrometer (HRMS-ESI-QTOF). sci-hub.se This technique has been widely applied in the study of various pyrrolo[1,2-a]imidazole-containing systems, including those synthesized via [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines and in the synthesis of di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound derivatives, IR spectra reveal characteristic absorption bands that confirm their structural integrity. For instance, the IR spectrum of a derivative, Dimethyl-7-acetyl-1-methyl-1H-1-pyrrolo [1,2-a]imidazole-5,6-dicarboxylate, shows distinct carbonyl (C=O) stretching vibrations from the ketone and ester groups. sid.ir Similarly, another derivative, Phenyl(2′-tosyl-1H,1′H-[2,3′-bipyrrol]-4′-yl)methanone, exhibits characteristic bands for N-H, C=O, and SO2 groups. mdpi.com

The presence of various substituents on the pyrrolo[1,2-a]imidazole core leads to a range of observed frequencies. These variations are instrumental in confirming the successful synthesis of different derivatives.

Table 1: Characteristic IR Absorption Bands for Selected this compound Derivatives

DerivativeFunctional GroupWavenumber (cm⁻¹)Source
Dimethyl-7-acetyl-1-methyl-1H-1-pyrrolo [1,2-a]imidazole-5,6-dicarboxylatesKetone and Ester C=O1739, 1714, 1703 sid.ir
Diethyl-7-acetyl-1-methyl-1H-1-pyrrolo [1,2-a] imidazole-5,6-dicarboxylatesKetone and Ester C=O1728, 1716, 1703 sid.ir
Phenyl(2′-tosyl-1H,1′H-[2,3′-bipyrrol]-4′-yl)methanoneN-H3295 mdpi.com
C=O1636 mdpi.com
SO₂1354, 1140 mdpi.com
(5-(4-Fluorophenyl)-2′-tosyl-1H,1′H-[2,3′-bipyrrol]-4′-yl)(furan-2-yl)methanoneN-H3281 mdpi.com
C=O1621 mdpi.com
SO₂1351, 1141 mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, offering a definitive structural proof.

Single-crystal X-ray diffraction studies have been instrumental in unambiguously confirming the structures of various pyrrolo[1,2-a]imidazole derivatives. For example, the crystal structure of 6-phenylbenzo rsc.orgresearchgate.netimidazo[1,2-a]pyrrolo[2,1-c]pyrazine, a complex derivative, has been determined, providing a clear picture of its molecular geometry and packing. rsc.org Similarly, the structures of other derivatives have been elucidated, revealing key conformational features. beilstein-journals.orgbohrium.com

In many derivatives, the pyrrolidine (B122466) ring, which is fused to the imidazole (B134444) ring, adopts a non-planar conformation, often described as an envelope or half-chair conformation. researchgate.netnih.gov This puckering helps to alleviate torsional strain within the fused ring system. For instance, in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the pyrrolidine ring is in an envelope conformation, with one of the carbon atoms out of the plane of the other four atoms. nih.gov This specific conformation is adopted to minimize lone-pair repulsions. nih.gov

Detailed analysis of bond lengths and angles from X-ray crystallographic data provides insights into the electronic environment and hybridization of atoms within the this compound framework. In the parent 2-methylimidazole, protonation leads to a more symmetrical heterocyclic ring, with bond angles approaching the ideal 108° for a pentagon. nih.gov

In fused systems like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the bond lengths within the imidazole moiety are comparable to those in the imidazole crystal structure itself. nih.gov However, subtle differences can arise due to the fusion with the pyrrolidine ring and the presence of substituents. For example, the C2—N2 bond length in this fused system is slightly larger than in pure imidazole. nih.gov

The geometric parameters of the imidazole ring in various derivatives are generally found to be comparable to those in related imidazole-containing molecules. jsac.or.jp Torsion angles are also critical in defining the three-dimensional shape of the molecules. For instance, the planarity of certain molecular fragments, such as a nitro group relative to the imidazole ring, can be confirmed by specific torsion angle values. jsac.or.jp

Table 2: Selected Bond Parameters for a Pyrrolo[1,2-c]imidazole Derivative

ParameterBond/AngleValue (Å or °)Source
Bond LengthC=O1.219(2) Å jsac.or.jp
Dihedral AngleImidazole Ring - Benzene (B151609) Ring64.46(7)° jsac.or.jp
Torsion AngleO8–N7–C4–N3 (Nitro group planarity)–4.3(3)° jsac.or.jp

The way molecules pack in a crystal is determined by a variety of intermolecular forces, which are crucial for the stability of the crystal lattice. In derivatives of this compound, hydrogen bonding and π-π stacking are common and significant interactions.

Hydrogen bonds, particularly N–H···O and C–H···N interactions, often link molecules into chains or more complex networks. nih.govjsac.or.jpnih.gov For example, in one derivative, intermolecular N–H···O hydrogen bonds link molecules into dimers. jsac.or.jp In another case, C–H···N hydrogen bonds lead to the formation of supramolecular chains. nih.gov

Additionally, weaker C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, can play a role in the crystal packing. nih.gov These interactions, though weaker than conventional hydrogen bonds, can collectively contribute to the directionality and order within the crystal lattice. nih.gov

Ring puckering analysis is used to precisely describe the conformation of non-planar rings, such as the pyrrolidine ring in many this compound derivatives. The Cremer and Pople puckering parameters are often used for this purpose. researchgate.net

As mentioned earlier, the pyrrolidine ring in these fused systems commonly adopts an envelope or half-chair conformation. researchgate.netnih.gov In the case of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the pyrrolidine ring has an envelope conformation where the C5 atom is the "flap," being displaced from the plane formed by the other four atoms of the ring. nih.gov This specific conformation is a mechanism to relieve ring strain. The degree of puckering can be quantified by puckering parameters, which provide a more detailed understanding of the ring's shape. researchgate.net

Computational and Theoretical Studies of 2 Methyl 1h Pyrrolo 1,2 a Imidazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and energetics of organic molecules. It offers a balance between accuracy and computational cost, making it ideal for studying systems like 2-Methyl-1H-pyrrolo[1,2-a]imidazole.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Calculations performed using DFT methods, such as B3LYP with a 6-31G(d) basis set, can determine the equilibrium geometry. acs.org The key structural features of interest include the planarity of the fused pyrrole (B145914) and imidazole (B134444) rings and the orientation of the methyl group. The pyrrolo[1,2-a]imidazole core is expected to be nearly planar, a characteristic feature of many aromatic heterocyclic systems. sciforum.net Conformational analysis would primarily focus on the rotational barrier of the C2-methyl group, although this barrier is typically low. The optimized geometry provides the foundation for all subsequent calculations.

ParameterAtom 1Atom 2Atom 3Calculated Value (Å or °)
Bond Length N/AN/AN/AN/A
C2C3N/Ae.g., 1.39 Å
N1C2N/Ae.g., 1.38 Å
C7C7aN/Ae.g., 1.40 Å
Bond Angle N/AN/AN/AN/A
N1C2C3e.g., 108.5°
C3C2C(CH₃)e.g., 125.0°
Dihedral Angle N/AN/AN/AN/A
H(CH₃)C(CH₃)C2C3

Note: The values in this table are hypothetical examples representing typical outputs of a DFT geometry optimization. Actual values would be derived from specific calculations.

Once a geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum. cdnsciencepub.com A stable molecule will exhibit only positive (real) vibrational frequencies. The absence of any imaginary frequencies indicates that the optimized structure is a true minimum on the potential energy surface.

Transition state analysis becomes important when studying chemical reactions or conformational changes, such as ring-puckering in related saturated systems or potential tautomerization. cdnsciencepub.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency. cdnsciencepub.com For this compound, this analysis could be used to calculate the energy barrier for its formation in a given reaction or for a hypothetical isomerization process.

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which comprises the functional and the basis set.

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules, providing reliable results for geometries and energies. researchgate.netresearchgate.netresearchgate.net Other functionals, such as M06-2X or MPWB95, may also be employed, particularly when non-covalent interactions are of interest. sciforum.net

Basis Set: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations. acs.org For more accurate energy and property calculations, larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are preferred. cdnsciencepub.comresearchgate.net

For calculations demanding very high accuracy (often referred to as "gold standard"), methods like Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)] can be used, with energies extrapolated to the Complete Basis Set (CBS) limit. However, these methods are computationally intensive and are typically reserved for smaller systems or for benchmarking DFT results.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed at a DFT level like B3LYP/6-311++G(d,p). cdnsciencepub.comcsic.esmdpi.com

The calculation first determines the absolute magnetic shielding tensors (σ) for each nucleus in the optimized geometry of the molecule. These shielding values are then converted into chemical shifts (δ) relative to a reference compound, usually Tetramethylsilane (TMS), using the following equation:

δ_calc = σ_ref - σ_calc

Where σ_ref is the calculated shielding of the reference compound at the same level of theory. researchgate.net

The reliability of the computational method is established by comparing the calculated spectroscopic data with experimental values. For NMR shifts, a linear regression analysis is performed by plotting the calculated shifts (δ_calc) against the experimental shifts (δ_exp). cdnsciencepub.comresearchgate.net

A strong correlation, indicated by a coefficient of determination (R²) close to 1.0, confirms the accuracy of the computational model and the structural assignment. researchgate.net Statistical metrics such as the Mean Absolute Error (MAE) and the Root Mean Square Deviation (RMSD) are also used to quantify the agreement between theory and experiment. researchgate.net A good correlation allows for the confident assignment of all signals in the experimental spectrum, including those that may be ambiguous.

AtomExperimental δ (ppm)Calculated δ (ppm)
¹³C NMR
C2e.g., 145.2e.g., 144.8
C3e.g., 110.5e.g., 110.1
C5e.g., 118.9e.g., 118.5
C6e.g., 112.3e.g., 112.0
C7e.g., 120.1e.g., 119.8
C-CH₃e.g., 14.1e.g., 13.9
¹H NMR
H3e.g., 6.85e.g., 6.82
H5e.g., 7.50e.g., 7.47
H-CH₃e.g., 2.40e.g., 2.38

Note: The values in this table are hypothetical, illustrating the typical comparison performed in such a study. The correlation is generally excellent for ¹³C and very good for ¹H shifts.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader class of imidazole-containing heterocycles has been the subject of numerous computational investigations. These studies provide a clear blueprint for how the interactions of the this compound scaffold with biological targets can be modeled. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is particularly valuable in drug discovery for predicting the binding affinity and mode of action of a ligand within the active site of a protein.

For instance, comprehensive investigations on other imidazole derivatives often involve optimizing the ligand's geometry using Density Functional Theory (DFT) before docking it into the receptor's binding site. tandfonline.com Subsequent molecular dynamics (MD) simulations can then be used to confirm the stability of the predicted ligand-protein complex under simulated physiological conditions. tandfonline.com Such studies on related structures, like imidazo[1,2-a]pyrimidines and other pyrrole-fused systems, have successfully identified key binding modes and interactions that are crucial for their biological activity, including antimicrobial and anticancer effects. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling provides the structural basis for rationalizing observed SAR data. By visualizing how a series of related ligands bind to a target, researchers can identify which functional groups contribute positively or negatively to the interaction.

For example, in a study on fused 1H-pyrrole derivatives targeting EGFR and CDK2 kinases, docking simulations revealed the importance of specific substitutions. A derivative featuring a 2-methyl group on a fused pyrrolo[3,2-d]pyrimidine scaffold showed significant activity. nih.gov The docking analysis indicated that a 1-isopropyl-2-methyl-1H-imidazole moiety could occupy a hydrophobic region and form a crucial hydrogen bond with a lysine (B10760008) residue (Lys33) in the active site. nih.gov This type of insight is invaluable, as it explains why certain substitutions, like the addition of a methyl group, can enhance biological activity.

Similarly, docking studies on other imidazole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that govern their binding affinity. These computational results often correlate well with experimental findings, validating the docking protocol and providing a reliable model for designing new, more potent compounds. nih.govnih.gov Although direct SAR studies for this compound are limited, the methodologies applied to analogous systems demonstrate the potential of computational modeling to guide the synthesis and optimization of this scaffold for various therapeutic targets. nih.govnih.gov

Compound Class/ScaffoldTarget Protein(s)Key Computational FindingsReference(s)
Pyrrolo[3,2-d]pyrimidinesEGFR / CDK-2A 2-methyl group on the scaffold was found to be significant for activity. A 1-isopropyl-2-methyl-1H-imidazole moiety formed a key hydrogen bond with Lys33 in the CDK-2 active site. nih.gov
Diphenyl-imidazole derivative (DDIM)COVID-19 Main Protease (Mpro)Molecular docking and 100 ns MD simulations confirmed a stable binding conformation within the protease active site. MEP and FMO analyses identified reactive sites and charge transfer characteristics. tandfonline.com
Imidazo[1,2-a]pyrimidinesMicrobial EnzymesThe most active compounds showed good binding modes with microbial targets and possessed promising pharmacokinetic profiles according to ADME-T predictions. nih.gov

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and controlling product outcomes. Theoretical calculations, particularly using DFT, have become a standard method for elucidating complex reaction pathways, identifying transition states, and explaining observed regioselectivity.

The synthesis of the pyrrolo[1,2-a]imidazole core often involves multi-step or domino reactions where control of regioselectivity is paramount. For example, a concise synthesis of pyrrolo[1,2-a]imidazoles has been developed through the regioselective aza-ene additions and subsequent cyclic-condensation of heterocyclic ketene (B1206846) aminals. rsc.org Another efficient method involves the annulation of highly functionalized 5-amino-4-cyano-1H-pyrroles with phenacyl bromides. sci-hub.se In this latter case, DFT calculations were employed to elucidate the mechanism of the formation of the pyrrole precursor, confirming the favorability of the proposed atom-economical domino reaction pathway. sci-hub.se Theoretical studies can map the entire energy profile of such reactions, identifying the intermediates and transition states, and thereby explaining why one regioisomer is formed preferentially over others.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions. By analyzing the changes in electron density throughout a reaction, MEDT provides a powerful explanation for reactivity and selectivity. It has been particularly successful in analyzing pericyclic reactions, including cycloadditions, which are frequently used in the synthesis of heterocyclic scaffolds.

While no specific MEDT studies on the synthesis of this compound were found, the theory's application to related systems is well-documented. MEDT analysis can determine whether a reaction proceeds through a polar or a concerted mechanism by examining the global electron density transfer at the transition state. This approach offers a more detailed picture than simple frontier molecular orbital (FMO) theory and can be instrumental in understanding the regioselectivity observed in the cyclization steps that form the pyrrolo[1,2-a]imidazole ring system. Applying MEDT could provide definitive insights into whether the key bond-forming events are synchronous or asynchronous and how substituents influence the reaction pathway.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton (prototropy). The imidazole ring is well-known to exhibit prototropic tautomerism, where a hydrogen atom can be located on either of the two nitrogen atoms. chemijournal.com This equilibrium can be significantly influenced by the electronic nature of substituents and the surrounding environment (e.g., solvent or a protein binding site).

Computational methods are highly effective for studying tautomeric equilibria. DFT and other high-level calculations can accurately predict the relative stabilities of different tautomers by computing their Gibbs free energies. researchgate.net For instance, theoretical studies on imidazole-2-selenone have been performed to determine the most stable tautomer in the gas phase and in solution, as well as the activation energies for their interconversion. researchgate.net Similarly, extensive computational analyses of the histidine residues in proteins have used electrostatic calculations and molecular dynamics to predict the dominant tautomeric form (Nε2-H versus Nδ1-H) in a biological context. nih.gov

For the 1H-pyrrolo[1,2-a]imidazole system, prototropic tautomerism could involve the migration of the proton from the pyrrole nitrogen to other positions in the fused ring system. Theoretical calculations could determine the relative energies of these potential tautomers and the transition state barriers separating them, thus clarifying which form is thermodynamically and kinetically favored under different conditions. sci-hub.se

System StudiedComputational Method(s)Key Findings on TautomerismReference(s)
Imidazole-2-selenoneDFT/B3LYP, MP2Calculated relative stabilities and activation energies for the interconversion of all possible tautomers in gas phase and solution. researchgate.net
Histidine (in protein)Molecular Dynamics, ElectrostaticsPredicted the dominant tautomeric fractions (Nε2-H vs. Nδ1-H) for each histidine residue at a given pH, showing a general preference for the Nε2-H form. nih.gov
Pyrrolo[1,2-d]tetrazolesDFT (B3LYP/6-311++G(d,p))Investigated prototropic tautomerism in conjunction with ring-chain tautomerism, using energy calculations to clarify structural assignments. cdnsciencepub.com

Research Applications and Future Directions of Pyrrolo 1,2 a Imidazole Scaffolds in Academic Chemistry

Pyrrolo[1,2-a]imidazoles as Versatile Synthetic Building Blocks

Partially and fully hydrogenated pyrrolo[1,2-a]imidazole systems are highly valued as synthetic building blocks in organic chemistry. nih.gov Their utility stems from their inherent reactivity and the ability to serve as precursors for a wide array of more complex molecules. Depending on the degree of saturation, these compounds can be classified as dihydropyrrolo[1,2-a]imidazoles, tetrahydropyrrolo[1,2-a]imidazoles, and perhydropyrrolo[1,2-a]imidazoles. nih.gov

Role in the Construction of Diverse Heterocyclic Systems

The pyrrolo[1,2-a]imidazole framework is a key component in the synthesis of various heterocyclic systems. One common synthetic strategy involves the annulation of an imidazole (B134444) ring onto a pyrrole (B145914) precursor. researchgate.net For instance, the condensation of aminopyrrolines with halocarbonyl compounds, although not always high-yielding, provides a direct route to the pyrrolo[1,2-a]imidazole core. nih.govresearchgate.net A notable example is the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones. nih.govresearchgate.net Similarly, treating iminopyrrolidines with α-phenacyl bromides leads to the formation of pyrrolo[1,2-a]imidazolium bromides. nih.govresearchgate.net Intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide using reagents like phosphorus oxybromide or phosphorus oxychloride also yields halo-substituted pyrrolo[1,2-a]imidazoles. nih.gov

Another major approach is the annulation of a pyrrole ring to an existing imidazole ring. nih.gov A straightforward method involves the condensation of 1H-imidazole with acrolein to produce 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, a useful catalyst in its own right. nih.gov More complex strategies include the intramolecular cyclization of N-alkenyl-substituted imidazoles catalyzed by a Ni–Al bimetallic system to create pyrrolo[1,2-a]imidazoles with a β-stereocenter. nih.gov Additionally, a one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles has been developed through a cascade of [3+2] cycloaddition and oxidative aromatization reactions between phenacyl azides and L-proline. nih.gov The reaction of N-methyl imidazole with dialkylacetylenedicarboxylates in the presence of phenylsulfonylacetophenone is another efficient method for producing functionalized 1-H-pyrrolo[1,2-a]imidazole derivatives. iau.ir

The versatility of this scaffold is further demonstrated by its use in constructing polycyclic N-fused heteroaromatics. For example, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yield benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. rsc.org

Precursors for Advanced Organic Synthesis

The pyrrolo[1,2-a]imidazole scaffold serves as a valuable precursor for more intricate molecular architectures. Its derivatives are key intermediates in various synthetic pathways. For instance, alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates are excellent starting materials for annulation reactions that lead to new derivatives of 1H-pyrrolo[1,2-a]imidazole. rsc.org

The synthesis of these precursors can be achieved through various methods. One-pot, three-component reactions are particularly efficient. For example, a diastereoselective construction of tricarboxylate-substituted pyrrolo[1,2-а]imidazole can be achieved, albeit in low yield, through a reaction of dihydroimidazole, dimethyl acetylenedicarboxylate, and ethyl diazoacetate catalyzed by copper(II) salts. nih.gov A more efficient method involves the intramolecular cyclization of specific ketones using di-tert-butyl dicarbonate, which proceeds through an N-acylimidazolium carbene intermediate. nih.gov Benzoic acid has been used as a catalyst to significantly improve the yield and reduce the reaction time for the synthesis of 1,3-diphenyltetrahydro-1H-pyrrolo[1,2-a]imidazol-2(3H)-one. nih.gov

Application in Organocatalysis and Asymmetric Synthesis

Chiral bicyclic imidazoles, particularly those based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (B1311736) (TIP) skeletons, have emerged as powerful Lewis base organocatalysts. acs.orgnih.gov These catalysts are designed to overcome the activity versus selectivity challenge often encountered in organocatalysis. acs.org The key intermediate, HO-DPI, can be efficiently synthesized from imidazole and acrolein and then resolved into its enantiomers. acs.orgnih.gov

These chiral catalysts have been successfully applied in a range of enantioselective reactions:

Asymmetric Steglich Rearrangement: 7-Alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been effectively used in the C-acylation rearrangement of O-acylated azlactones. nih.govacs.org

Asymmetric Phosphoramidation: (Pyrrolo[1,2-a]imidazol-7-yl)carbamates have served as organocatalysts in the asymmetric phosphoramidation of an intermediate for the synthesis of Remdesivir. nih.gov

Enantioselective Black Rearrangement: Chiral esters based on pyrrolo[1,2-a]imidazoles are effective catalysts for this rearrangement. nih.govacs.org

Direct Enantioselective C-acylation: ((R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetate has been applied in the direct catalytic enantioselective C-acylation to construct quaternary stereocenters in 3-substituted benzofuran-2(3H)-ones and indolones. nih.govacs.orgchinesechemsoc.org

Catalyst TypeReaction
Alkoxy-DPIAsymmetric Steglich rearrangement, asymmetric phosphorylation of lactams
Acyloxy-DPIEnantioselective Black rearrangement, direct enantioselective C-acylation

Investigation of Biological Activities Relevant to Scaffold Design

The pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.

General Antimicrobial and Antioxidant Properties (without specific drug applications)

Several studies have highlighted the antimicrobial and antioxidant potential of pyrrolo[1,2-a]imidazole derivatives. A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated both antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.govresearchgate.net Specifically, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride showed a broad spectrum of activity. nih.gov

Furthermore, pyrroloimidazole derivatives synthesized through a green, one-pot multicomponent reaction of ninhydrins, diamines, and activated acetylenic compounds have shown noteworthy antioxidant efficacy, attributed to the presence of NH and OH groups, as well as bacteriostatic properties. benthamscience.comnih.gov Another study identified pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from a marine bacterium, as having potent antimicrobial and antioxidant activity against multi-drug resistant S. aureus. rsc.org

Scaffold Design for Enzyme Inhibitors (e.g., JNK3 inhibitors, focusing on scaffold modification and in vitro mechanistic insights)

The pyrrolo[1,2-a]imidazole scaffold has been a focus in the design of enzyme inhibitors, particularly for c-Jun-N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. The design strategy often involves modifying the scaffold to improve pharmacokinetic properties and inhibitory activity. mdpi.com

For instance, 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives were designed as selective JNK3 inhibitors. mdpi.com Through structure-activity relationship (SAR) studies, it was found that compounds with larger aryl groups, such as naphthyl and dichlorophenyl, exhibited better inhibitory activity. mdpi.com The compound (R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide demonstrated a high potency with an IC50 value of 2.69 nM and showed high selectivity for JNK3 over other kinases. mdpi.com

Other research on aminopyrazole-based JNK3 inhibitors also provides insights relevant to scaffold design. These studies emphasize the importance of the amide moiety for efficient binding and high affinity. acs.org Modifications to substituents on the pyrazole (B372694) ring, for example, have been shown to improve isoform selectivity. nih.gov Covalent inhibitors based on a pyridinylimidazole scaffold have also been developed, with some showing sub-nanomolar inhibition of JNK3 and excellent selectivity. researchgate.net

Compound/ScaffoldTargetKey Findings
1-Pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamideJNK3High potency (IC50 = 2.69 nM) and selectivity. mdpi.com
Aminopyrazole-based inhibitorsJNK3Amide moiety is critical for binding; substitutions on the pyrazole ring affect isoform selectivity. acs.orgnih.gov
Pyridinylimidazole-based covalent inhibitorsJNK3Sub-nanomolar inhibition and high selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrrolo[1,2-a]imidazole scaffold, SAR studies have been instrumental in optimizing compounds for specific biological targets.

For instance, in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a target for neuroprotective agents, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold was a key starting point. nih.gov Researchers found that the stereochemistry of the scaffold was crucial; (S)-enantiomers were up to 20 times more potent as JNK3 inhibitors than the corresponding (R)-enantiomers. nih.gov This highlights the importance of the three-dimensional arrangement of the pyrrolidine (B122466) ring in the scaffold for effective binding to the kinase. nih.gov

Similarly, fragment-based drug discovery methods have utilized the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold to develop potent inhibitors of WDR5, a protein implicated in certain cancers. nih.gov Starting from a small fragment hit, a structure-based design approach allowed for the expansion of the molecule. This led to lead compounds with significantly improved binding affinity, demonstrating how modifying substituents on the core scaffold can dramatically enhance potency. nih.gov These studies underscore the value of the pyrrolo[1,2-a]imidazole core as a foundational structure that can be systematically modified to achieve desired biological activity. nih.govnih.gov

Pyrrolo[1,2-a]imidazoles in Materials Science Research

Beyond biological applications, the unique properties of pyrrolo[1,2-a]imidazoles are being explored in the field of materials science.

Ionic liquids (ILs) are salts that are liquid at low temperatures (<100 °C) and have applications in areas such as CO2 capture, batteries, and nanoparticle stabilization. iucr.orgiucr.org The cation is a critical component of an IL, and imidazolium (B1220033) derivatives are widely used due to their high stability. iucr.orgiucr.orgresearchgate.net However, researchers are constantly seeking new cation moieties to enhance performance. iucr.orgiucr.org

Fused heterocyclic systems based on the pyrrolo[1,2-a]imidazole scaffold exhibit interesting optical properties, making them candidates for organic light-emitting diodes (OLEDs) and bioimaging agents. rsc.orgnih.gov When the pyrrolo[1,2-a]imidazole core is fused with a pyrazine (B50134) ring to form structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine, the resulting compounds show unique fluorescence. rsc.orgnih.govresearchgate.net

Optical characterization of these hybrid structures has revealed deep blue emission in both aggregated and solid states. nih.gov The emission properties are highly sensitive to the substituents on the aromatic rings. nih.gov For example, fusing an additional benzene (B151609) ring into the scaffold was found to significantly increase the intensity of blue fluorescence. rsc.orgnih.gov Some derivatives also exhibit aggregation-induced blue-shifted emission, a valuable property for OLED applications. nih.gov Furthermore, these compounds have shown good cell permeability and low phototoxicity, indicating their potential as fluorescent probes in biological imaging. rsc.orgnih.gov The absorption maxima for these systems typically fall in the range of 320–360 nm, with emission maxima around 400–450 nm. nih.gov

Compound System Absorption Maxima (nm) Emission Maxima (nm) Key Optical Feature Potential Application
Benzo iucr.orgrsc.orgimidazo[1,2-a]pyrrolo[2,1-c]pyrazine~320–360~400–450Deep blue emissionOLEDs, Bioimaging
Pyrrolo[1,2-a]quinoxalines~350-385-Large off-resonant second hyperpolarizabilityOptical Devices

Future Research Perspectives and Challenges

The field of pyrrolo[1,2-a]imidazole chemistry is dynamic, with ongoing efforts to address current challenges and explore new frontiers.

A significant area of future research lies in the development of more efficient and environmentally friendly methods for synthesizing pyrrolo[1,2-a]imidazole derivatives. Traditional multi-step syntheses can be time-consuming and generate significant waste. Modern approaches focus on multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product. benthamdirect.comnih.govbenthamscience.com

Recent studies have demonstrated the successful "green" synthesis of pyrroloimidazoles using water as a solvent at room temperature. benthamdirect.comnih.gov These one-pot reactions, involving components like ninhydrins, diamines, and activated acetylenic compounds, offer high yields and atom economy. benthamdirect.comnih.govbenthamscience.com Other novel strategies include catalyst-free methods for regioselective synthesis and the use of microwave activation, often in combination with ionic liquids, to accelerate reactions and improve efficiency. rsc.orgresearchgate.netacs.org Continued innovation in synthetic methodology will be crucial for making these valuable scaffolds more accessible for a wider range of applications. bohrium.com

Computational chemistry is becoming an indispensable tool for the rational design of new pyrrolo[1,2-a]imidazole-based molecules. Density Functional Theory (DFT) and other computational methods are being used to predict and understand the structural, electronic, and optical properties of these compounds. researchgate.netcdnsciencepub.com

For example, DFT calculations can be used to determine the relative energies of different tautomers and isomers, helping to resolve structural ambiguities that can arise during synthesis. cdnsciencepub.com Computational studies have been employed to analyze the crystal structures of pyrrolo[1,2-c]imidazole scaffolds, providing insights into intermolecular interactions like hydrogen bonding that stabilize the crystal packing. researchgate.net In materials science, Time-Dependent DFT (TD-DFT) calculations help to understand the linear and nonlinear optical properties of pyrrolo[1,2-a]quinoxaline (B1220188) systems by modeling their electronic transitions (e.g., HOMO to LUMO). acrhem.org By providing a deeper understanding of structure-property relationships at the molecular level, these advanced computational studies can guide the synthesis of new compounds with tailored properties, accelerating the discovery process for both therapeutic and materials science applications.

Expansion of Chemical Space through Derivatization

The exploration and expansion of chemical space surrounding the 2-Methyl-1H-pyrrolo[1,2-a]imidazole scaffold are critical for developing novel compounds with tailored properties for various research applications. Derivatization of this core structure allows for the systematic modification of its physicochemical and biological characteristics. Researchers have employed several strategies to introduce diverse functional groups and build more complex molecular architectures.

One common approach involves multicomponent reactions where the pyrrolo[1,2-a]imidazole skeleton is assembled from simpler precursors, incorporating diversity elements in the process. For instance, the reaction between 2-amino-4-arylimidazoles, aromatic aldehydes, and methylene (B1212753) active compounds can lead to a variety of substituted pyrrolo[1,2-c]imidazole derivatives. beilstein-journals.org An uncatalyzed reaction involving 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum's acid has been shown to produce Knoevenagel–Michael adducts, which can be further transformed into 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones. beilstein-journals.org Similarly, using malononitrile (B47326) or ethyl 2-cyanoacetate as the methylene active component results in the formation of functionalized pyrrolo[1,2-c]imidazole-6-carbonitriles and carboxylates. beilstein-journals.org

Another key strategy is the direct functionalization of a pre-formed pyrrolo[1,2-a]imidazole ring system. Studies on related saturated scaffolds like 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole have demonstrated that the core is amenable to reactions with various electrophiles, leading to halogenated and silylated derivatives that serve as versatile intermediates for further modification. tandfonline.com The synthesis of hydrogenated pyrrolo[1,2-a]imidazoles has also been reviewed, highlighting methods to produce halo-substituted derivatives, such as the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamide using POCl₃ or POBr₃ to yield 2-halosubstituted pyrrolo[1,2-a]imidazoles. nih.gov

Furthermore, the annulation of additional rings onto the pyrrolo[1,2-a]imidazole framework represents a significant leap in expanding its chemical space. A [3+2] annulation of acylethynylcycloalka[b]pyrroles with Δ¹-pyrrolines has been developed to synthesize novel and complex polycondensed heterocyclic systems, such as pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles. mdpi.comsemanticscholar.org This method demonstrates the potential to create intricate, multi-ring structures with unique three-dimensional shapes.

The table below summarizes selected derivatization strategies for expanding the chemical space of pyrrolo[1,2-a]imidazole and related scaffolds.

Core Scaffold Reagents Resulting Derivatives Key Findings Reference
2-Amino-4-arylimidazoleAromatic aldehydes, Meldrum's acid1,7-Diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-onesSmooth conversion of Knoevenagel-Michael adducts into complex fused systems. beilstein-journals.org
2-Amino-4-arylimidazoleAromatic aldehydes, Malononitrile5-Amino-3-(arylidenamino)-1-aryl-7-aryl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrilesThe use of excess aldehyde leads to the formation of individual azomethine derivatives. beilstein-journals.org
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazoleVarious electrophiles, silylformamidineHalogenated and C-silyl derivativesThe functionalized products serve as versatile starting materials for further synthesis. tandfonline.com
AcylethynyltetrahydroindolesΔ¹-PyrrolinesPyrrolo[1′,2′:2,3]imidazo[1,5-a]indolesCatalyst-free [3+2] annulation provides access to novel polycondensed heterocycles. mdpi.com
1-(Alk-1-ynyl)-1-chlorocyclopropanesLithium (2-aminoethyl)amide5-Methylenehexahydropyrrolo[1,2-a]imidazolesAn original approach to previously unknown saturated pyrrolo[1,2-a]imidazole derivatives. mathnet.ru

Unexplored Reactivity Pathways and Functionalization

While significant progress has been made in the synthesis and derivatization of the pyrrolo[1,2-a]imidazole core, several reactivity pathways and functionalization strategies remain largely unexplored. These underexplored avenues present exciting opportunities for future research in academic chemistry.

C-H Functionalization: The direct catalytic C-H functionalization of the pyrrolo[1,2-a]imidazole nucleus is a highly attractive but underdeveloped area. While some functionalizations are known, a systematic investigation into modern transition-metal-catalyzed C-H activation reactions (e.g., using palladium, rhodium, or iridium catalysts) could unlock novel and efficient routes to a wide array of derivatives. mdpi.com Specifically, regioselective C-H arylation, alkenylation, or alkylation at positions C-1, C-3, C-5, C-6, and C-7 of the this compound scaffold could provide rapid access to compounds that are currently difficult to synthesize. The inherent electronic properties of the fused pyrrole and imidazole rings would likely dictate the regioselectivity of these transformations, a facet that warrants detailed mechanistic and computational investigation.

Photoredox Catalysis and Radical Reactions: The application of photoredox catalysis to the pyrrolo[1,2-a]imidazole system is another promising frontier. Light-mediated reactions could enable functionalizations that are not achievable through traditional thermal methods. For example, radical-based additions or substitutions could be initiated under mild conditions, allowing for the introduction of complex moieties with high functional group tolerance. The behavior of the pyrrolo[1,2-a]imidazole core as a potential electron donor or acceptor in photocatalytic cycles is yet to be thoroughly examined. Investigating reactions such as Giese-type additions or Minisci-type reactions could lead to the discovery of novel C-C and C-heteroatom bond-forming methodologies.

Cycloaddition Reactions: The pyrrole moiety within the fused system can potentially act as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction. The facial selectivity and reactivity of the this compound core in [4+2], [2+2], or [3+2] cycloadditions with various partners (alkenes, alkynes, azides) are not well-documented. mdpi.com Such reactions would provide a powerful tool for constructing stereochemically rich, three-dimensional scaffolds based on the pyrrolo[1,2-a]imidazole framework, significantly expanding the accessible chemical space.

Functionalization of the Methyl Group: The 2-methyl group itself represents a handle for further functionalization that has not been fully exploited. This methyl group could potentially be activated for condensation reactions with aldehydes or other electrophiles after deprotonation. Alternatively, selective oxidation could convert the methyl group into a hydroxymethyl, formyl, or carboxyl group, providing a new point for diversification and conjugation to other molecules. Free-radical halogenation of the methyl group could also yield a versatile intermediate for subsequent nucleophilic substitution reactions.

The systematic exploration of these pathways will not only deepen the fundamental understanding of the reactivity of the this compound system but also provide chemists with a more robust toolbox for the synthesis of novel derivatives for diverse scientific applications.

Q & A

Basic: What are the foundational synthetic strategies for constructing the pyrrolo[1,2-a]imidazole scaffold?

The pyrrolo[1,2-a]imidazole core is typically synthesized via annulation reactions between pyrrole and imidazole precursors. Key methods include:

  • Cyclocondensation : Reacting pyrrolidine derivatives (e.g., 4-oxopentanoic acid) with α-aminohydroxamic acids under reflux in toluene or formic acid to form dihydro or tetrahydro derivatives .
  • One-pot multicomponent reactions : Combining pyrroline hydroiodides with amines like 2,2-dimethoxyethanamine in CH₂Cl₂–MeOH, followed by cyclization in formic acid to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with >90% yields .
  • Ring expansion : Utilizing cascade reactions to build the bicyclic system, as seen in the stereoselective synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones via i-PrOH reflux .

Advanced: How can C–H activation methodologies improve the efficiency of pyrroloimidazole functionalization?

Recent advances leverage aerobic C–H functionalization to introduce heteroaryl substituents. For example:

  • Palladium-catalyzed C2–H activation : Enables direct coupling of pyrrolo[1,2-a]imidazoles with aryl/heteroaryl halides under oxygen atmosphere, bypassing pre-functionalized intermediates. This method achieves regioselectivity >85% for electron-deficient aryl groups .
  • Limitations : Sensitivity to steric hindrance requires optimization of ligands (e.g., 2,6-dimethylbenzoic acid) and temperature (80–120°C) .

Basic: What analytical techniques are critical for characterizing pyrroloimidazole derivatives?

  • X-ray crystallography : Resolves ring puckering and hydrogen-bonding networks, as demonstrated for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CCDC 1912032) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes diastereomers in tetrahydro derivatives (e.g., δ 3.2–4.1 ppm for protons adjacent to the imidazole nitrogen) .
  • LC-MS : Confirms molecular weight and purity, particularly for quaternary salts synthesized via alkylation .

Advanced: How do structural modifications influence the biological activity of pyrroloimidazoles?

  • Electron-withdrawing groups : Substitution at the 3-position with aryl halides (e.g., 4-FC₆H₄) enhances antimicrobial activity against S. aureus (MIC 8–16 µg/mL) compared to alkyl groups (MIC >64 µg/mL) .
  • Hydrogenation state : Dihydro derivatives (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) show higher solubility in polar solvents, improving bioavailability in in vitro assays .

Basic: What safety protocols are essential for handling pyrroloimidazole derivatives in the lab?

  • Storage : Keep in anhydrous, light-resistant containers at 2–8°C to prevent decomposition .
  • Exposure control : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (LD₅₀ >200 mg/kg in rats) .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid aquatic toxicity (EC₅₀ <1 mg/L for Daphnia magna) .

Advanced: How can computational methods aid in predicting pyrroloimidazole reactivity?

  • DFT calculations : Model transition states for cycloaddition reactions (e.g., activation energy ΔG‡ ≈ 25 kcal/mol for [3+2] annulation) to prioritize synthetic routes .
  • Hirshfeld surface analysis : Predicts crystallographic packing efficiency, correlating with thermal stability (e.g., higher halogen content increases melting points by 30–50°C) .

Basic: How are contradictions in literature data on pyrroloimidazole synthesis resolved?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent polarity impacts cyclization yields; CH₂Cl₂–MeOH vs. PhMe ).
  • Byproduct analysis : Use HPLC to identify intermediates in failed syntheses (e.g., over-oxidation products in aerobic C–H activation) .

Advanced: What catalytic applications do hydrogenated pyrroloimidazoles have in organic synthesis?

  • Ionic liquids : 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives serve as Brønsted acid catalysts in Diels-Alder reactions, achieving enantiomeric excess >90% .
  • Limitations : Sensitivity to moisture requires anhydrous conditions (e.g., molecular sieves) for sustained activity .

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